molecular formula C15H9ClN2O3 B325964 3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide

3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide

Cat. No.: B325964
M. Wt: 300.69 g/mol
InChI Key: RCKVLSGVNQYHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with phthalimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form new products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
  • 3-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenylacetamide
  • N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-fluorobenzamide

Uniqueness

3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide

InChI

InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)15(18)21/h1-8H,(H,17,19)

InChI Key

RCKVLSGVNQYHIH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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